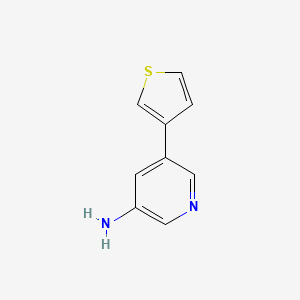
5-Thiophène-3-ylpyridin-3-amine
Vue d'ensemble
Description
5-Thiophen-3-ylpyridin-3-amine is a chemical compound used in scientific research . It possesses unique properties that make it suitable for various applications such as organic synthesis and pharmaceutical development.
Chemical Reactions Analysis
While specific chemical reactions involving 5-Thiophen-3-ylpyridin-3-amine are not detailed in the search results, thiophene compounds are known to undergo various nucleophilic, electrophilic, and radical reactions leading to substitution on a thiophene ring .Applications De Recherche Scientifique
Chimie Médicinale
Les analogues à base de thiophène, tels que la 5-Thiophène-3-ylpyridin-3-amine, ont suscité un grand intérêt chez les scientifiques en tant que composés biologiquement actifs potentiels . Ils jouent un rôle essentiel pour les chimistes médicinaux afin d'améliorer les composés avancés avec une variété d'effets biologiques .
Recherche Anticancéreuse
Les molécules avec le système cyclique du thiophène présentent de nombreuses propriétés pharmacologiques, y compris des propriétés anticancéreuses . Cela fait de la this compound un candidat potentiel pour la recherche sur le cancer.
Recherche Anti-inflammatoire
Il a été constaté que les dérivés du thiophène possédaient des propriétés anti-inflammatoires . Cela suggère que la this compound pourrait être utilisée dans le développement de nouveaux médicaments anti-inflammatoires.
Recherche Antimicrobienne
Les dérivés du thiophène présentent également des propriétés antimicrobiennes . Par conséquent, la this compound pourrait être utilisée dans la recherche et le développement de nouveaux agents antimicrobiens.
Chimie Industrielle
Les dérivés du thiophène sont utilisés en chimie industrielle, en particulier comme inhibiteurs de corrosion . Cela suggère que la this compound pourrait avoir des applications dans ce domaine.
Science des Matériaux
Les molécules à médiation thiophène jouent un rôle majeur dans le développement des semi-conducteurs organiques . Elles sont également utilisées dans la fabrication de diodes électroluminescentes organiques (OLED) . Cela indique que la this compound pourrait être utilisée dans le développement de nouveaux matériaux pour ces applications.
Safety and Hazards
Mécanisme D'action
Target of Action
Similar compounds have been known to exhibit anti-inflammatory effects . These effects are often attributed to their inhibitory response against the expression and activities of certain vital inflammatory mediators .
Mode of Action
A study on a related thiophenyl substituted pyrimidine derivative suggests that its mode of action could be attributed to the effective inhibition of ftsz polymerization, gtpase activity, and bacterial cell division, which cause bactericidal effects .
Biochemical Pathways
Related compounds have been shown to affect various biochemical pathways, including those involved in inflammation and cell division .
Pharmacokinetics
A study on related pyridin-3-yl-pyrimidin-2-yl-aminophenyl-amide derivatives provides insights into their pharmacokinetic profiles .
Result of Action
Related compounds have been shown to exhibit potent anti-inflammatory effects and bactericidal effects .
Action Environment
It is known that the fluorescence quenching of similar organic molecules by various quenchers is affected by various factors such as temperature, viscosity, solvent polarity, etc, of the surrounding medium .
Analyse Biochimique
Cellular Effects
5-Thiophen-3-ylpyridin-3-amine has notable effects on various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to affect the PI3K/AKT and MAPK/ERK signaling pathways, which are critical for cell survival and proliferation . Additionally, 5-Thiophen-3-ylpyridin-3-amine can alter gene expression by interacting with transcription factors and other regulatory proteins.
Molecular Mechanism
At the molecular level, 5-Thiophen-3-ylpyridin-3-amine exerts its effects through several mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation. For instance, it can inhibit the activity of certain kinases, thereby affecting downstream signaling pathways . Additionally, 5-Thiophen-3-ylpyridin-3-amine can induce changes in gene expression by interacting with DNA or RNA-binding proteins.
Temporal Effects in Laboratory Settings
The effects of 5-Thiophen-3-ylpyridin-3-amine can change over time in laboratory settings. Its stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that 5-Thiophen-3-ylpyridin-3-amine remains stable under certain conditions but can degrade over time, leading to a decrease in its biological activity . Long-term exposure to this compound can result in sustained changes in cellular function, including alterations in gene expression and metabolic activity.
Dosage Effects in Animal Models
The effects of 5-Thiophen-3-ylpyridin-3-amine vary with different dosages in animal models. At low doses, it may exhibit beneficial effects, such as anti-inflammatory or anti-cancer activity . At high doses, it can cause toxic or adverse effects, including liver and kidney damage . Threshold effects have been observed, where the compound’s activity significantly changes at specific dosage levels.
Metabolic Pathways
5-Thiophen-3-ylpyridin-3-amine is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which are essential for its metabolism . These interactions can affect metabolic flux and metabolite levels, leading to changes in the overall metabolic profile of the cell. Additionally, 5-Thiophen-3-ylpyridin-3-amine can influence the activity of other metabolic enzymes, thereby altering the cell’s metabolic state.
Transport and Distribution
Within cells and tissues, 5-Thiophen-3-ylpyridin-3-amine is transported and distributed through various mechanisms. It interacts with transporters and binding proteins that facilitate its movement across cellular membranes . These interactions can affect the compound’s localization and accumulation within specific cellular compartments. For example, 5-Thiophen-3-ylpyridin-3-amine may bind to plasma proteins, influencing its distribution in the bloodstream and tissues.
Subcellular Localization
The subcellular localization of 5-Thiophen-3-ylpyridin-3-amine is critical for its activity and function. It can be directed to specific compartments or organelles through targeting signals or post-translational modifications . For instance, 5-Thiophen-3-ylpyridin-3-amine may localize to the nucleus, where it can interact with DNA and RNA to regulate gene expression. Additionally, its localization to other organelles, such as mitochondria or the endoplasmic reticulum, can influence its metabolic and signaling activities.
Propriétés
IUPAC Name |
5-thiophen-3-ylpyridin-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2S/c10-9-3-8(4-11-5-9)7-1-2-12-6-7/h1-6H,10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XZPHKPSILUQKMR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC=C1C2=CC(=CN=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(3R)-1-[(1-hydroxycyclopentyl)methyl]pyrrolidin-3-ol](/img/structure/B1467589.png)
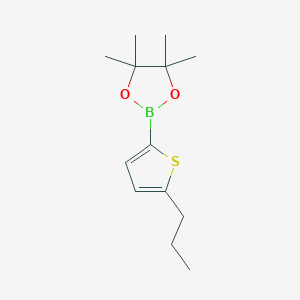
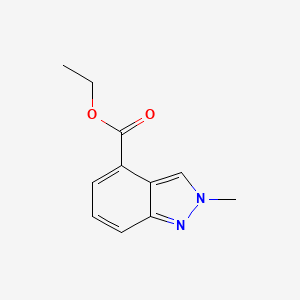
![N-[2-(2-Chloro-6-nitrophenoxy)ethyl]-N,N-dimethylamine](/img/structure/B1467593.png)
![tert-Butyl 5-[amino(hydroxyimino)methyl]-6-methyl-3,4-dihydro[2,7]naphthyridine-2(1H)-carboxylate](/img/structure/B1467594.png)
![tert-Butyl 2-oxooctahydropyrrolo[3,4-b]azepine-7(1H)-carboxylate](/img/structure/B1467595.png)
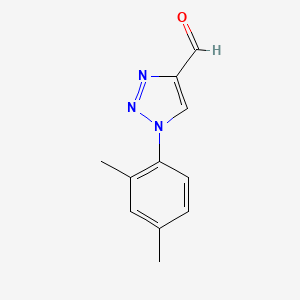

![(2-{[4-(Trifluoromethyl)pyridin-2-yl]oxy}ethyl)amine](/img/structure/B1467600.png)

![4,7-Dimethyl-8-phenylpyrazolo[5,1-c][1,2,4]triazine-3-carbohydrazide](/img/structure/B1467604.png)
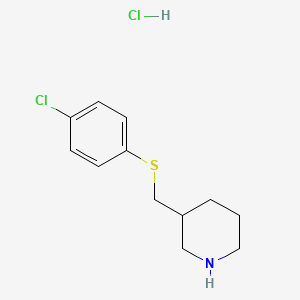
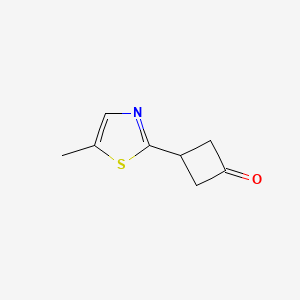
![tert-Butyl 8-[amino(hydroxyimino)methyl]-7-methyl-3,4-dihydro[2,6]naphthyridine-2(1H)-carboxylate](/img/structure/B1467611.png)
